2-(2-Methylthiazol-4-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Methylthiazol-4-yl)ethanol and related derivatives often involves multicomponent reactions that allow for efficient assembly of the molecular framework. For instance, an efficient, catalyst-free synthesis method has been developed for producing thiazole derivatives using aqueous ethanol media. This method emphasizes green chemistry principles, including metal-free synthesis, faster reaction times, and higher yields, without the need for column chromatography for purification (Ibberson et al., 2023). Moreover, studies on the conversion of similar thiazole compounds have utilized ^13C labeling and NMR spectroscopy to explore the mechanisms and outcomes of these synthetic processes (Billington & Golding, 1982).
Scientific Research Applications
Herbicidal and Antifungal Applications : A method was developed to access 2-(1H-1,2,4-triazol-1-yl)ethanols, potentially for use in herbicidal and antifungal chemistry, by generating (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation (Lassalas et al., 2017).
Fungicidal Activity : The one-pot synthesis of 2-(1,5,3-dithiazepan-3-yl)ethanol and N,N′-bis(2-hydroxyethyl)tetrathiadiazacycloalkanes yielded compounds with potential fungicidal activity against microscopic fungi (Akhmetova et al., 2014).
Chemical Protection for Carboxylic Acids : 2-(pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid, allowing for selective removal after polymerization and conversion to poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Catalysis in Oxidation Reactions : Molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y has been used as an efficient, reusable catalyst for oxidation of primary alcohols and saturated hydrocarbons (Ghorbanloo & Alamooti, 2017).
Antimicrobial Properties : Thiazolyl-1,2,3-triazolyl-alcohol derivatives have shown promising antifungal and antibacterial activity against various microorganisms (Jagadale et al., 2020).
Synthesis of Organic Compounds : Novel thiazol-2-ylidene-amides were synthesized using carbonylthiourea derivatives in refluxing ethanol, yielding 4-methylthiazol-2(3H)-ylidene-amide derivatives (Saeedi et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit fungicidal activities against various fungi such as fusarium oxysporum, sclerotinia sclerotiorum, and botrytis cinerea . They have also shown anticancer activity against tumor cell lines like A549 and C6 .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . In the context of cancer, thiazole derivatives have been found to induce apoptosis in tumor cells .
Biochemical Pathways
For instance, they can disrupt the normal functioning of microbial cells, leading to their death . In cancer cells, they can interfere with cell proliferation and induce apoptosis .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . They can cause cell death in microbial cells and induce apoptosis in tumor cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Methylthiazol-4-yl)ethanol are largely derived from its thiazole core. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may be involved in multiple metabolic pathways.
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVZAFNJAMAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600898 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121357-04-8 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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